molecular formula C12H11ClN2O B14689542 2-(7-Chloronaphthalen-1-yl)acetohydrazide CAS No. 25095-37-8

2-(7-Chloronaphthalen-1-yl)acetohydrazide

Cat. No.: B14689542
CAS No.: 25095-37-8
M. Wt: 234.68 g/mol
InChI Key: ZNEGZYSCKGSOHI-UHFFFAOYSA-N
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Description

2-(7-Chloronaphthalen-1-yl)acetohydrazide is a chemical compound with the molecular formula C₁₂H₁₁ClN₂O and a molecular weight of 234.685 g/mol . This compound is characterized by the presence of a chlorinated naphthalene ring attached to an acetohydrazide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloronaphthalen-1-yl)acetohydrazide typically involves the reaction of 7-chloronaphthalene-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

    Starting Materials: 7-chloronaphthalene-1-carboxylic acid and hydrazine hydrate.

    Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent such as ethanol or methanol.

    Product Isolation: The resulting product is then purified by recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloronaphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.

    Reduction: Hydrazine derivatives with reduced functional groups.

    Substitution: Naphthalene derivatives with substituted functional groups replacing the chlorine atom.

Scientific Research Applications

2-(7-Chloronaphthalen-1-yl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(7-Chloronaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetohydrazide: Similar in structure but with a methoxy group instead of a chlorine atom.

    4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione: Contains a triazole ring and methoxybenzyl group.

    2-(1H-Indol-3-yl)acetohydrazide: Contains an indole ring instead of a naphthalene ring.

Uniqueness

2-(7-Chloronaphthalen-1-yl)acetohydrazide is unique due to the presence of the chlorinated naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

25095-37-8

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-(7-chloronaphthalen-1-yl)acetohydrazide

InChI

InChI=1S/C12H11ClN2O/c13-10-5-4-8-2-1-3-9(11(8)7-10)6-12(16)15-14/h1-5,7H,6,14H2,(H,15,16)

InChI Key

ZNEGZYSCKGSOHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)CC(=O)NN

Origin of Product

United States

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